molecular formula C10H12N2 B11770736 5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

Cat. No.: B11770736
M. Wt: 160.22 g/mol
InChI Key: VJYRVSJYKIQARF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of ninhydrin and proline with ethyl propiolate in water can yield ethyl 5-(1-hydroxy-3-oxo-1,3-dihydroisobenzofuran-1-yl)-2,3-dihydro-1H-pyrrolizine-6-carboxylate . This intermediate can then be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, primary amines, and various substituted pyrrolizine derivatives .

Mechanism of Action

The mechanism of action of 5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile involves its interaction with molecular targets and pathways. The nitrile group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound’s structure allows it to fit into enzyme active sites, modulating their function and affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Ethyl-2,3-dihydro-1H-pyrrolizine-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group and nitrile group enhances its reactivity and potential for forming diverse derivatives .

Properties

Molecular Formula

C10H12N2

Molecular Weight

160.22 g/mol

IUPAC Name

3-ethyl-6,7-dihydro-5H-pyrrolizine-1-carbonitrile

InChI

InChI=1S/C10H12N2/c1-2-9-6-8(7-11)10-4-3-5-12(9)10/h6H,2-5H2,1H3

InChI Key

VJYRVSJYKIQARF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2N1CCC2)C#N

Origin of Product

United States

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